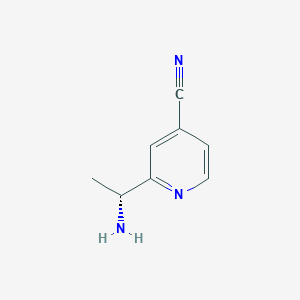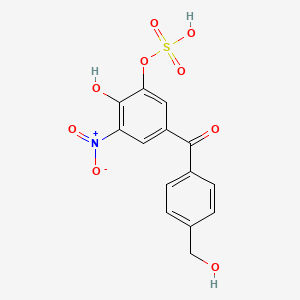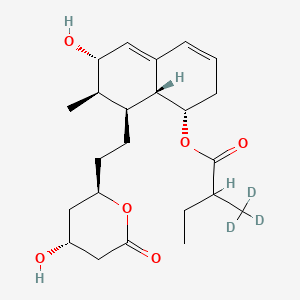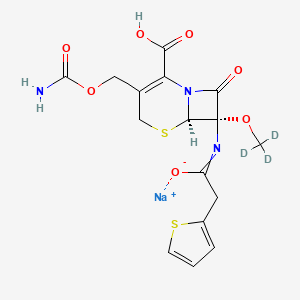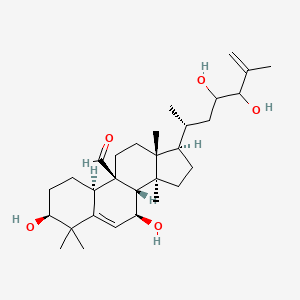
3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al typically involves the isolation of the compound from natural sources such as Momordica charantia. The isolation process includes extraction with solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The compound can also be synthesized through chemical reactions involving the modification of cucurbitane-type triterpenoids.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can alter the double bonds in the compound.
Substitution: This reaction can replace the hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can result in the formation of saturated compounds .
Wissenschaftliche Forschungsanwendungen
3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al has several scientific research applications:
Chemistry: Used as a reference compound in the study of cucurbitane-type triterpenoids.
Biology: Investigated for its anti-inflammatory and hepatoprotective effects.
Medicine: Studied for its potential anti-cancer properties.
Industry: Utilized in the development of natural product-based pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways involved in inflammation and cancer progression . The compound’s hydroxyl groups play a crucial role in its biological activity by facilitating interactions with target proteins .
Vergleich Mit ähnlichen Verbindungen
3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al is unique among cucurbitane-type triterpenoids due to its specific hydroxylation pattern. Similar compounds include:
- 24-Hydroxymomordicine III
- Kuguacin J
- Kuguaglycoside C
- Momordicine I
- Momordicine II
- Momordicine V
- Kuguacin N
- 3,7,25-Trihydroxycucurbita-5,23-dien-19-al
- Momordicoside L
- Momordicoside X
- Momordicoside K .
These compounds share structural similarities but differ in their specific functional groups and biological activities.
Eigenschaften
Molekularformel |
C30H48O5 |
|---|---|
Molekulargewicht |
488.7 g/mol |
IUPAC-Name |
(3S,7S,8S,9R,10R,13R,14S,17R)-17-[(2R)-4,5-dihydroxy-6-methylhept-6-en-2-yl]-3,7-dihydroxy-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde |
InChI |
InChI=1S/C30H48O5/c1-17(2)25(35)22(32)14-18(3)19-10-11-29(7)26-23(33)15-21-20(8-9-24(34)27(21,4)5)30(26,16-31)13-12-28(19,29)6/h15-16,18-20,22-26,32-35H,1,8-14H2,2-7H3/t18-,19-,20-,22?,23+,24+,25?,26+,28-,29+,30-/m1/s1 |
InChI-Schlüssel |
RUCKJTASGDJGBO-GURYYEPBSA-N |
Isomerische SMILES |
C[C@H](CC(C(C(=C)C)O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2[C@H](C=C4[C@H]3CC[C@@H](C4(C)C)O)O)C=O)C)C |
Kanonische SMILES |
CC(CC(C(C(=C)C)O)O)C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)O)C=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanamine](/img/structure/B13443498.png)
![(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]propanoic Acid Ethyl Ester Hydrochloride](/img/structure/B13443502.png)
![(11beta,16alpha)-21-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-11,16,17-trihydroxy-pregna-1,4-diene-3,20-dione](/img/structure/B13443512.png)
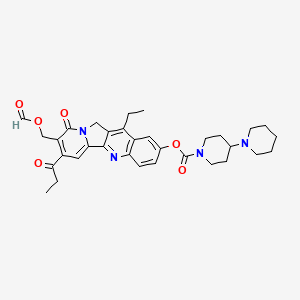

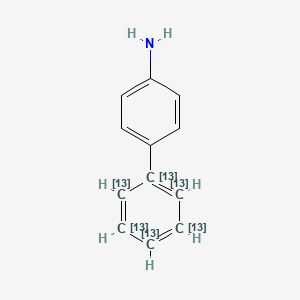
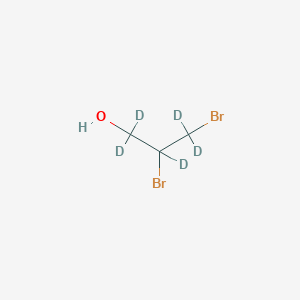
![[9-[10-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]decyl]-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate](/img/structure/B13443535.png)
